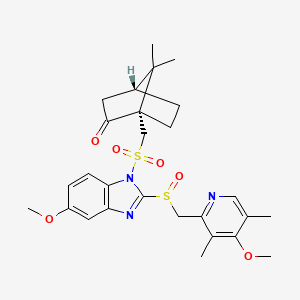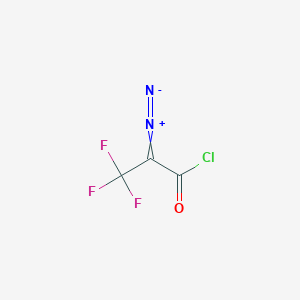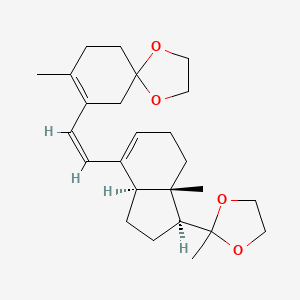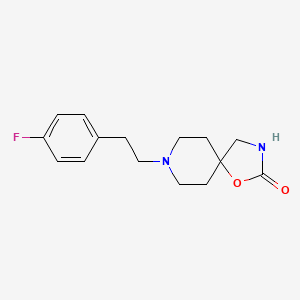
Omeprazole-N-(S)-camphorsulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Omeprazole-N-(S)-camphorsulfonamide is a derivative of omeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound combines omeprazole with N-(S)-camphorsulfonamide, potentially enhancing its pharmacological properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Omeprazole-N-(S)-camphorsulfonamide typically involves the reaction of omeprazole with N-(S)-camphorsulfonamide under specific conditions. One common method includes:
Starting Materials: Omeprazole and N-(S)-camphorsulfonamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with a base such as triethylamine to facilitate the reaction.
Procedure: Omeprazole is dissolved in the solvent, followed by the addition of N-(S)-camphorsulfonamide and the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Industrial-scale purification methods, such as large-scale chromatography or crystallization, are employed to ensure the product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Omeprazole-N-(S)-camphorsulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Omeprazole-N-(S)-camphorsulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its enhanced pharmacological properties compared to omeprazole, including improved stability and bioavailability.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Omeprazole-N-(S)-camphorsulfonamide exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the parietal cells of the stomach. This inhibition reduces gastric acid secretion, providing relief from acid-related conditions. The molecular targets include the proton pump itself, and the pathways involved are related to the regulation of gastric acid production.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: An enantiomer of omeprazole with improved pharmacokinetics.
Pantoprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: A proton pump inhibitor with a different chemical structure but similar therapeutic effects.
Uniqueness
Omeprazole-N-(S)-camphorsulfonamide is unique due to the incorporation of the N-(S)-camphorsulfonamide moiety, which may enhance its stability and pharmacological properties compared to other proton pump inhibitors. This modification can potentially lead to better therapeutic outcomes and reduced side effects.
Eigenschaften
Molekularformel |
C27H33N3O6S2 |
|---|---|
Molekulargewicht |
559.7 g/mol |
IUPAC-Name |
(1S,4R)-1-[[5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C27H33N3O6S2/c1-16-13-28-21(17(2)24(16)36-6)14-37(32)25-29-20-12-19(35-5)7-8-22(20)30(25)38(33,34)15-27-10-9-18(11-23(27)31)26(27,3)4/h7-8,12-13,18H,9-11,14-15H2,1-6H3/t18-,27-,37?/m1/s1 |
InChI-Schlüssel |
LOVMHHMMURDXAC-SGSMYFILSA-N |
Isomerische SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C[C@@]45CC[C@@H](C4(C)C)CC5=O)C=CC(=C3)OC |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)CC45CCC(C4(C)C)CC5=O)C=CC(=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde](/img/structure/B13412865.png)





![(Z)-but-2-enedioic acid;(2S)-1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13412906.png)

![ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate](/img/structure/B13412916.png)
![[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate;sulfamic acid](/img/structure/B13412919.png)
![5-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B13412941.png)
